molecular formula C14H16N2O B1583951 (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine CAS No. 355816-59-0

(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine

Cat. No. B1583951
M. Wt: 228.29 g/mol
InChI Key: VUAJPUMEPFVBKS-UHFFFAOYSA-N
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Description

“(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine” is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.3 . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine” has a molecular weight of 228.29 g/mol . Unfortunately, the web search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Coordination Chemistry and Magnetism

Manganese(II) complexes of ligands derived from aminomethylpyridine and bearing a methoxyalkyl arm exhibit interesting structural and magnetic properties. These complexes can form various coordination geometries around the manganese center and show potential for studying antiferromagnetic and ferromagnetic interactions, as demonstrated by their temperature-dependent magnetic susceptibility measurements. Such studies are vital for understanding the fundamentals of molecular magnetism and for potential applications in magnetic materials (Wu et al., 2004).

Photophysical Studies

The study of intervalence charge-transfer (IVCT) in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including derivatives of 4-methoxyphenylamino compounds, contributes to the understanding of mixed-valence species and their electronic properties. Such research is crucial for the development of organic electronic materials, as it provides insight into the electronic coupling and charge-transfer processes within molecules (Barlow et al., 2005).

Catalysis

Scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligands have been synthesized and shown to catalyze the Z-selective linear dimerization of phenylacetylenes. This research indicates the potential of such metal complexes in catalysis, particularly in the synthesis of polymers or other materials requiring specific stereochemistry (Ge et al., 2009).

Photocatalysis and Photooxidation

Porphycene-mediated photooxidation of benzylamines by visible light provides a green and efficient method for the oxidation of primary and secondary amines to imines. This method uses 2,7,12,17-tetrapropylporphycene as a photocatalyst and has implications for sustainable chemistry, showcasing the utility of light-driven reactions in organic synthesis (Berlicka & König, 2010).

Antitumor Activity

The synthesis of new pyrimidines with antitumor properties involves derivatives similar to (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine. These compounds, upon further modification, have been evaluated for their potential in cancer treatment, highlighting the significance of such molecular structures in medicinal chemistry (Grigoryan et al., 2008).

Safety And Hazards

While specific safety and hazard information for “(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine” was not found, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and work in a well-ventilated area .

Future Directions

The future directions for “(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine” are not clear from the web search results. It is currently used for proteomics research , which suggests it may have applications in the study of proteins.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAJPUMEPFVBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353752
Record name 1-(2-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine

CAS RN

355816-59-0
Record name 1-(2-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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